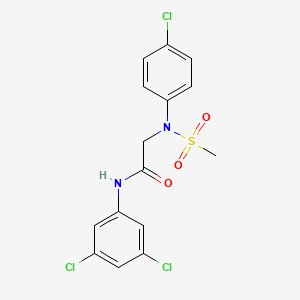
1-(4-morpholinyl)-4-nitroanthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-morpholinyl)-4-nitroanthra-9,10-quinone, also known as NMAQ, is a synthetic compound that has gained attention in scientific research due to its unique properties. NMAQ belongs to the family of nitroaromatic compounds, which have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. In
作用机制
The mechanism of action of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone involves the generation of reactive oxygen species, which can cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids. This can lead to the activation of various signaling pathways that ultimately result in cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, further contributing to its cytotoxic effects.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and DNA damage in various cell types, including cancer cells. It can also affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, this compound has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
One of the main advantages of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone is its ability to selectively induce cell death in cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, this compound is also known to be highly toxic and can cause damage to healthy tissues if not used appropriately. In addition, the synthesis and purification of this compound can be challenging, which may limit its widespread use in research.
未来方向
There are several future directions for research on 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound and its derivatives. Another direction is the optimization of this compound-based photodynamic therapy for cancer treatment. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields such as material science and agriculture.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for its potential applications in cancer therapy, photodynamic therapy, and material science. While this compound has its advantages, such as selective cytotoxicity towards cancer cells, it also has limitations such as high toxicity and challenging synthesis and purification methods. Future research on this compound should focus on developing more efficient synthesis methods and optimizing its therapeutic applications.
合成方法
1-(4-morpholinyl)-4-nitroanthra-9,10-quinone can be synthesized through a multi-step process, starting with the reaction of 1,4-diaminoanthraquinone with nitric acid to form 1,4-dinitroanthraquinone. The resulting compound is then reacted with morpholine to obtain this compound. The purity and yield of this compound can be improved through various purification techniques such as recrystallization and column chromatography.
科学研究应用
1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has been studied for its potential applications in various fields such as cancer research, photodynamic therapy, and material science. In cancer research, this compound has shown promising results in inducing apoptosis or programmed cell death in cancer cells. In photodynamic therapy, this compound can be used as a photosensitizer to generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. In material science, this compound has been used as a building block for the synthesis of organic materials with unique electronic and optical properties.
属性
IUPAC Name |
1-morpholin-4-yl-4-nitroanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-17-11-3-1-2-4-12(11)18(22)16-14(20(23)24)6-5-13(15(16)17)19-7-9-25-10-8-19/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFCRMQFDUKQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5231988.png)
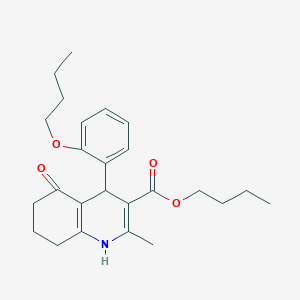
![methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5231998.png)
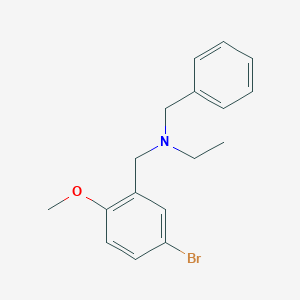
![2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide](/img/structure/B5232007.png)
![N-[(5-methyl-2-furyl)methyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5232017.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5232030.png)
![1-acetyl-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5232034.png)
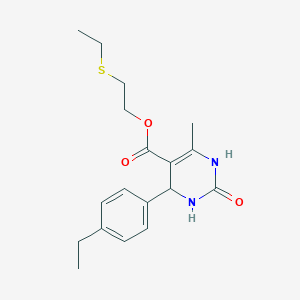
![4-[(4-ethylphenyl)sulfonyl]-N-(2-phenylethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5232050.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5232051.png)
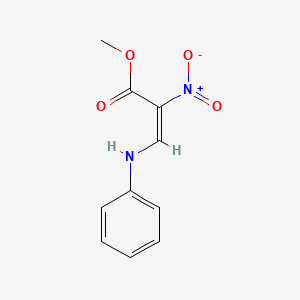
![1-(5-chloro-2-pyridinyl)-4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5232068.png)
